molecular formula C19H17NO3 B2652875 2-Ethyl-5-phenacyloxyisoquinolin-1-one CAS No. 898457-22-2

2-Ethyl-5-phenacyloxyisoquinolin-1-one

Cat. No. B2652875
M. Wt: 307.349
InChI Key: ZTJJHXMRWOXBJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of isoquinolin-1(2H)-ones, which includes 2-Ethyl-5-phenacyloxyisoquinolin-1-one, can be achieved through direct intramolecular C–H/N–H functionalization under metal-free conditions . This protocol involves the use of a bench-stable hypervalent iodine reagent PIDA and allows for the rapid synthesis of polycyclic six-, seven-, and eight-membered N-heterocycles from available amides .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Ethyl-5-phenacyloxyisoquinolin-1-one are not available, isoquinolin-1(2H)-ones can be synthesized from available amides under metal-free conditions . This suggests that 2-Ethyl-5-phenacyloxyisoquinolin-1-one may also participate in similar reactions.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

2-Ethyl-5-phenacyloxyisoquinolin-1-one is a compound relevant in the field of chemical synthesis and pharmaceutical applications. One study focused on the synthesis of 3-arylisoquinoline derivatives, highlighting a methodology for the synthesis of 3-arylisoquinolinium salts, which could be further transformed into 12-methyl substituted benzo[c]phenanthridines (Sotomayor et al., 1994). This implies that 2-Ethyl-5-phenacyloxyisoquinolin-1-one may be used in the synthesis of complex molecular structures that are significant in pharmaceutical research.

Antinociceptive Properties

Several studies have investigated the antinociceptive properties of isoquinoline derivatives. For instance, one research described the synthesis of substituted 1-(aminomethyl)-2-(arylacetyl)-1,2,3,4-tetrahydroisoquinolines, exploring their structure-activity relationships and antinociceptive potency, indicating potential use in pain management (Vecchietti et al., 1992). Additionally, another study synthesized new derivatives of 1-[N-methyl-(2-phenylethyl)amino]methyl-1,2,3,4-tetrahydroisoquinoline, showing that certain modifications in the isoquinoline nucleus enhanced antinociceptive activity (Tabatabaia et al., 1999).

Antitumor Activities

Isoquinoline derivatives have also been studied for their antitumor properties. A study on 3,4-diphenyl-1,2-dihydroisoquinolines investigated their cytostatic activity and interaction with tubulin polymerization, a key mechanism in cancer therapeutics (Gastpar et al., 1998). Another research synthesized pyrrolo[1,2-f]-phenanthridine and dibenzo[f,h]pyrrolo[1,2-b]isoquinoline derivatives for antiproliferative evaluation, demonstrating significant antitumor activities and DNA damage induction in cancer cells (Patel et al., 2020).

Chemical and Biological Evaluation

The compound has been evaluated in chemical and biological studies, such as in the development of 2-phenylquinolin-4-ones as potential antitumor agents, demonstrating significant inhibitory activity against tumor cell lines (Chou et al., 2010). Furthermore, its derivatives have been analyzed for fluorescent properties and cytotoxic activity towards cancer cell lines, highlighting its potential as a fluorescence agent and in cancer research (Funk et al., 2015).

properties

IUPAC Name

2-ethyl-5-phenacyloxyisoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-2-20-12-11-15-16(19(20)22)9-6-10-18(15)23-13-17(21)14-7-4-3-5-8-14/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJJHXMRWOXBJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-5-phenacyloxyisoquinolin-1-one

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